2-(2-phenoxyacetamido)phenyl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenoxyacetamido)phenyl sulfurofluoridate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenoxyacetamido group and a sulfurofluoridate moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenoxyacetamido)phenyl sulfurofluoridate typically involves multi-step reactions. One common approach is to start with the phenoxyacetamido precursor, which is then reacted with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfurofluoridate group . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenoxyacetamido)phenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfurofluoridate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
2-(2-phenoxyacetamido)phenyl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing sulfurofluoridate groups into molecules.
Biology: Investigated for its potential antimicrobial and antibiofilm activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-phenoxyacetamido)phenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfurofluoridate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . This reactivity is harnessed in various applications, such as antimicrobial activity where it disrupts microbial cell processes .
Comparison with Similar Compounds
Similar Compounds
2-phenoxyacetamido-1H-pyrazol-5-yl)benzamides: These compounds share the phenoxyacetamido group and have been studied for their antimicrobial and antiproliferative activities.
Sulfonyl fluorides: Compounds like sulfonyl fluorides also contain the sulfur-fluorine bond and are used in similar applications.
Uniqueness
2-(2-phenoxyacetamido)phenyl sulfurofluoridate is unique due to its specific combination of the phenoxyacetamido and sulfurofluoridate groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2411308-85-3 |
---|---|
Molecular Formula |
C14H12FNO5S |
Molecular Weight |
325.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.